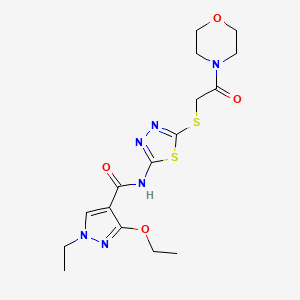
3-ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O4S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antiparasitic properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C16H22N6O4S2 with a molecular weight of 426.5 g/mol. Its structure incorporates a pyrazole ring fused with a thiadiazole and morpholine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₄S₂ |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1172456-79-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiadiazole rings. For instance, compounds similar to this compound were evaluated against various cancer cell lines using MTT assays.
In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against lung cancer cell lines (A549), with IC50 values ranging from 1.537 μM to 8.493 μM . The mechanism of action is thought to involve the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation .
Antiparasitic Activity
The compound's structural components suggest potential antiparasitic activity. Research has indicated that thiadiazole derivatives exhibit significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis. These compounds often act by disrupting metabolic pathways essential for parasite survival .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds containing pyrazole and thiadiazole rings have been shown to inhibit EGFR, leading to reduced cell proliferation in cancer cells.
- Disruption of Metabolic Pathways : The presence of the morpholine moiety enhances the compound's ability to interact with biological targets, potentially disrupting the metabolic processes in parasites.
- Cytotoxic Effects : The cytotoxicity observed in various studies suggests that these compounds can induce apoptosis in cancer cells through mitochondrial membrane potential disruption .
Case Studies
Case Study 1 : A study on pyrazole-thiadiazole derivatives revealed that modifications in their structure significantly affected their anticancer activity. For example, the introduction of electron-withdrawing groups enhanced their potency against the A549 cell line .
Case Study 2 : Another investigation focused on the synthesis and evaluation of various thiadiazole-based compounds for antiparasitic activity demonstrated that certain derivatives exhibited IC50 values comparable to established antiparasitic drugs .
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S2/c1-3-22-9-11(14(20-22)26-4-2)13(24)17-15-18-19-16(28-15)27-10-12(23)21-5-7-25-8-6-21/h9H,3-8,10H2,1-2H3,(H,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVKSRNNHKLVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














